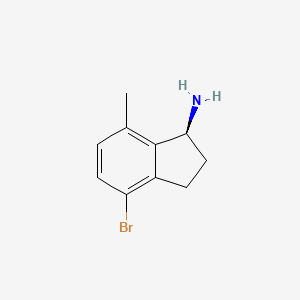

(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom and a methyl group attached to an indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Bromination: The starting material, 7-methyl-2,3-dihydro-1H-inden-1-amine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Chiral Resolution: The racemic mixture of the brominated product is then subjected to chiral resolution using chiral acids or chromatography techniques to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems for chiral resolution can enhance the efficiency of the production process.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or thiols in polar aprotic solvents.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

- Substituted indane derivatives

- Hydroxylated or carbonylated products

- Reduced amine or alcohol derivatives

Scientific Research Applications

(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Pharmaceuticals: It serves as an intermediate in the synthesis of chiral drugs and bioactive molecules.

Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.

Medicinal Chemistry: It is studied for its potential biological activities and interactions with various biological targets.

Material Science: The compound can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

®-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with different stereochemistry.

4-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group, resulting in different chemical properties.

7-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness: (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of both bromine and methyl substituents

Biological Activity

(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with significant potential in pharmaceutical development due to its unique structural characteristics and biological activity. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN, with a molecular weight of 226.11 g/mol. The compound features a bromine atom at the 4-position and a methyl group at the 7-position of the indene structure, which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN |

| Molecular Weight | 226.11 g/mol |

| IUPAC Name | (1S)-4-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine |

| InChI Key | DCNGCEYJTBUHJS-VIFPVBQESA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity and selectivity towards specific proteins, potentially modulating various physiological pathways through inhibition or activation mechanisms.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models, possibly through serotonin receptor modulation.

- Neuroprotective Effects : Its structural properties may contribute to neuroprotective effects against oxidative stress and neuroinflammation, making it a candidate for neurodegenerative disease research.

- Potential Anticancer Properties : Some studies indicate that compounds with similar structures possess anticancer activities by inhibiting tumor growth and inducing apoptosis in cancer cells.

Synthesis Methods

The synthesis of (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amines typically involves:

Bromination : The starting material undergoes bromination using bromine or N-bromosuccinimide (NBS) in dichloromethane.

Chiral Resolution : The racemic mixture is resolved using chiral acids or chromatography techniques to isolate the (S)-enantiomer.

Case Study 1: Antidepressant Activity

A study conducted on the behavioral effects of (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amines in mice demonstrated significant reductions in immobility time in forced swim tests, indicating potential antidepressant effects. The study highlighted the compound's ability to increase serotonin levels in the brain .

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell lines exposed to oxidative stress showed that (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amines significantly reduced cell death and increased cell viability compared to controls. This suggests a protective role against neurodegeneration .

Properties

Molecular Formula |

C10H12BrN |

|---|---|

Molecular Weight |

226.11 g/mol |

IUPAC Name |

(1S)-4-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C10H12BrN/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4,9H,3,5,12H2,1H3/t9-/m0/s1 |

InChI Key |

DCNGCEYJTBUHJS-VIFPVBQESA-N |

Isomeric SMILES |

CC1=C2[C@H](CCC2=C(C=C1)Br)N |

Canonical SMILES |

CC1=C2C(CCC2=C(C=C1)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.